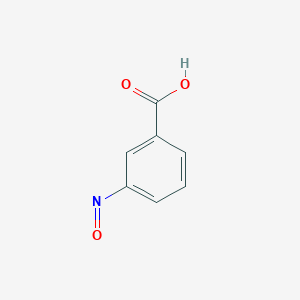















|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])([O-])=[O:2].[NH4+].[Cl-]>C(O)(=O)C.O.[Zn]>[N:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])=[O:2] |f:1.2|
|


|
Name
|
|
|
Quantity
|
372 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
azo
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
nitroso
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
amines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
Nitroso
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
III
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.44 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is kept between 50 and 55° C. by the use of an ice bath
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at that temperature for 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
FILTRATION
|
|
Details
|
the zinc residues are filtered
|
|
Type
|
WASH
|
|
Details
|
washed with boiling water
|
|
Type
|
ADDITION
|
|
Details
|
To this cold mixture of the hydroxylamine
|
|
Type
|
CUSTOM
|
|
Details
|
to −5° C.
|
|
Type
|
ADDITION
|
|
Details
|
is added
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
ADDITION
|
|
Details
|
An ice-cold solution of 170 mg of sodium dichromate dihydrate in 750 μl of water is added all at once
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=O)C=1C=C(C(=O)O)C=CC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |